Structure Elucidation of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid: A Multi-technique, Self-Validating Approach
Structure Elucidation of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid: A Multi-technique, Self-Validating Approach
An In-depth Technical Guide for the Pharmaceutical and Agrochemical Industries
Abstract: The robust and unambiguous determination of a chemical structure is the bedrock of modern drug discovery and development.[1][2] Any ambiguity can lead to catastrophic failures in later-stage development, making a rigorous, multi-faceted analytical strategy essential. This guide provides an in-depth, field-proven framework for the complete structure elucidation of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS: 1256794-46-3), a substituted pyridine derivative representative of novel building blocks in pharmaceutical and agrochemical synthesis.[3][4][5] We will move beyond a simple recitation of techniques, focusing instead on the causality behind experimental choices and illustrating how a synergistic, self-validating system of analysis provides incontrovertible structural proof.
Introduction: The Imperative for Analytical Rigor
5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated nicotinic acid derivative. Its molecular framework, featuring a chloro-substituent, a difluoromethyl group, and a carboxylic acid on a pyridine scaffold, presents a unique combination of functionalities that require a sophisticated and orthogonal analytical approach for confirmation. The presence of fluorine and chlorine atoms, in particular, offers distinct spectroscopic handles that, when properly leveraged, can greatly enhance the confidence of the structural assignment.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Causality: Before any attempt to map atomic connectivity, the elemental composition must be unequivocally established. Low-resolution mass spectrometry can be misleading, but HRMS provides the requisite mass accuracy to distinguish between isobars and generate a single, highly probable molecular formula. This is the first and most critical checkpoint in any structure elucidation workflow.[6][7]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into an ESI source in negative ion mode. The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion, which is an excellent species for accurate mass measurement.
-
Mass Analysis: Analyze the ions using a TOF mass analyzer, which is calibrated with a known standard to ensure high mass accuracy (< 5 ppm).
-
Data Acquisition: Acquire the full scan spectrum, paying close attention to the isotopic pattern.
Data Interpretation & Validation:
The primary objective is to match the experimentally observed accurate mass with the theoretical mass calculated for the proposed formula, C₇H₄ClF₂NO₂.[3] A key validation step is the analysis of the isotopic pattern. The presence of a single chlorine atom will produce a characteristic A+2 peak ([M+2]-H)⁻ with an intensity approximately one-third that of the monoisotopic peak ([M]-H)⁻, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9] This signature provides definitive evidence for the presence of one chlorine atom.
Table 1: Expected HRMS Data for C₇H₃ClF₂NO₂⁻ ([M-H]⁻)
| Parameter | Theoretical Value | Expected Experimental Observation |
|---|---|---|
| Elemental Formula | C₇H₃ClF₂NO₂⁻ | C₇H₃ClF₂NO₂⁻ |
| Monoisotopic Mass ([³⁵Cl]) | 205.9822 | 205.9822 ± 0.0010 (within 5 ppm) |
| A+2 Isotope Mass ([³⁷Cl]) | 207.9793 | 207.9793 ± 0.0010 (within 5 ppm) |
| Isotopic Abundance Ratio (A / A+2) | ~3:1 | ~3:1 |
Unraveling Connectivity: A Coordinated NMR Spectroscopy Campaign
Causality: With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the precise bonding arrangement of the atoms. A multi-pronged approach using ¹H, ¹³C, ¹⁹F, and 2D correlation experiments is not merely additive; it is synergistic. Each experiment provides a unique piece of the puzzle, and their collective data must be internally consistent to be considered valid.[10]
Caption: Synergistic NMR workflow for structural connectivity.
3.1. ¹H NMR Spectroscopy: Proton Inventory
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Rationale: To identify and quantify all unique proton environments.
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a standard ¹H spectrum.
-
Predicted Data & Interpretation:
-
~13-14 ppm (1H, broad singlet): The carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange.
-
~8.5-9.0 ppm (1H, doublet): Aromatic proton at C6 (H-6). Deshielded by the adjacent nitrogen and chlorine. Small coupling constant (⁴JHH) to H-4.
-
~8.0-8.5 ppm (1H, doublet): Aromatic proton at C4 (H-4). Small coupling constant (⁴JHH) to H-6.
-
~7.0-7.5 ppm (1H, triplet): The single proton of the difluoromethyl group (-CHF₂). Its multiplicity is a triplet due to coupling with two equivalent fluorine atoms (²JHF). This is a critical signature.
-
3.2. ¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
-
Rationale: To directly observe the fluorine environment, which is a highly sensitive and unambiguous probe.[11][12][13]
-
Protocol: Using a multinuclear probe, acquire a proton-coupled ¹⁹F spectrum.
-
Predicted Data & Interpretation:
-
A single signal, appearing as a doublet . This confirms the two fluorine atoms are chemically equivalent and are coupled to a single proton (the -CHF₂ proton), consistent with the triplet observed in the ¹H NMR. The chemical shift will be characteristic of a difluoromethyl group attached to an aromatic ring.
-
3.3. ¹³C NMR Spectroscopy: The Carbon Backbone
-
Rationale: To account for all carbon atoms and identify their hybridization and chemical environment.
-
Protocol: Acquire a standard proton-decoupled ¹³C spectrum.
-
Predicted Data & Interpretation:
-
7 unique carbon signals are expected.
-
~165 ppm: The carboxylic acid carbonyl carbon (C=O).
-
~110-160 ppm: Five signals corresponding to the pyridine ring carbons. The carbons attached to chlorine (C-5) and the difluoromethyl group (C-2) will have distinct chemical shifts influenced by these substituents.
-
~110 ppm (triplet): The carbon of the difluoromethyl group (-CHF₂). The signal is split into a triplet by the strong one-bond coupling to the two fluorine atoms (¹JCF). This is another key confirmatory signal.
-
3.4. 2D Correlation Spectroscopy: Assembling the Puzzle
-
Rationale: To establish direct (one-bond) and long-range (two- to three-bond) correlations between protons and carbons, which is the definitive method for proving connectivity.
-
Protocols: Acquire standard HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Interpretation of Key Correlations:
-
HSQC: Will show direct correlations between H-4 and C-4, H-6 and C-6, and the proton of the -CHF₂ group with its carbon.
-
HMBC (Crucial for Validation):
-
The proton of the -CHF₂ group should show correlations to the quaternary carbon C-2 of the pyridine ring and the carboxylic acid carbon C-3 . This unambiguously places the difluoromethyl group at the C-2 position.
-
The aromatic proton H-4 should show correlations to C-3 , C-5 (the carbon bearing the chlorine), and C-6 .
-
The aromatic proton H-6 should show correlations to C-5 (the carbon bearing the chlorine) and C-4 .
-
The carboxylic acid proton (if visible and not exchanged) may show correlations to C-3 and C-4 .
-
-
Table 2: Summary of Predicted NMR Assignments for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
| Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm), Mult. | Key HMBC Correlations (from ¹H) | ¹⁹F Shift (ppm), Mult. |
|---|---|---|---|---|
| 2-CHF₂ | ~7.2 (t, ²JHF) | ~110 (t, ¹JCF) | C-2, C-3 | ~ -115 (d, ²JHF) |
| 3-COOH | ~13.5 (br s) | ~165 | C-3, C-4 | N/A |
| 4 | ~8.2 (d, ⁴JHH) | ~140 | C-3, C-5, C-6 | N/A |
| 5 | N/A | ~135 | N/A | N/A |
| 6 | ~8.8 (d, ⁴JHH) | ~150 | C-4, C-5 | N/A |
Functional Group Confirmation: Infrared (IR) Spectroscopy
Causality: While NMR and MS provide detailed structural information, IR spectroscopy offers a rapid and robust orthogonal confirmation of the key functional groups present in the molecule.[14][15][16] Its agreement with the other techniques provides an additional layer of confidence.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum should be consistent with a hydrogen-bonded carboxylic acid on a substituted aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Validation Point |
|---|---|---|---|
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) | Confirms the -COOH group.[17][18] |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) | Confirms the -COOH group.[17][19] |
| ~1600, ~1450 | Medium-Strong | C=C and C=N ring stretching | Confirms the pyridine scaffold. |
| 1300 - 1000 | Strong | C-F stretching | Confirms the difluoromethyl group. |
| 800 - 600 | Medium | C-Cl stretching | Consistent with the chloro-substituent. |
The Gold Standard: Single-Crystal X-ray Crystallography
Causality: While the combination of HRMS, multi-dimensional NMR, and IR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure.[20] It provides an unambiguous, three-dimensional map of electron density, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.[21][22]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Expected Outcome:
The refined crystal structure will provide a definitive 3D model of the molecule, confirming the substitution pattern on the pyridine ring and the geometry of all functional groups. This result serves as the final, incontrovertible validation of the structural hypothesis derived from spectroscopic methods.
Integrated Analysis: The Self-Validating System
The trustworthiness of the final structure comes from the complete agreement across all analytical techniques. A discrepancy in any single piece of data would invalidate the entire proposed structure and necessitate further investigation.
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